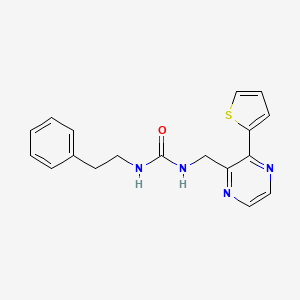![molecular formula C16H16N6O3S B2379396 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-08-1](/img/structure/B2379396.png)
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound characterized by a combination of pyridazinone, piperidine, thieno, and triazinone structures. Its unique arrangement allows it to interact with various biological targets, making it of great interest in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process:
Pyridazinone Synthesis: : Starting with the preparation of 6-oxopyridazin-1(6H)-yl through cyclization reactions involving hydrazines and dicarbonyl compounds.
Piperidinyl Acetylation: : Introduction of the piperidine ring by acetylation, which usually requires catalysts like Lewis acids and specific solvents to facilitate the reaction.
Thieno Triazinone Formation: : Final assembly of the thieno[3,2-d][1,2,3]triazin-4(3H)-one ring system through cyclization reactions. This step may involve high temperatures and specialized reagents like anhydrides or chlorides.
Industrial Production Methods:
In industrial settings, scale-up of this synthesis involves optimizing the reaction conditions:
Continuous Flow Reactors: : Utilized to enhance reaction efficiency and yield.
Catalysis: : Employment of metal catalysts or enzymatic methods to ensure specificity and reduce reaction times.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization techniques are applied to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : It undergoes oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups.
Substitution: : Nucleophilic substitution reactions are common, where reagents like alkyl halides introduce various substituents.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Sodium borohydride in methanol or other alcoholic solvents.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Conversion of ketones to alcohols.
Substitution: : Introduction of alkyl or aryl groups onto the thieno triazinone scaffold.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : Serves as a ligand in various catalytic systems to facilitate organic transformations.
Material Science: : Used in the development of advanced materials with unique electronic properties.
Biology:
Enzyme Inhibition: : Acts as a potent inhibitor for specific enzymes, making it valuable in biochemical studies.
Protein Binding: : Utilized to study protein-ligand interactions.
Medicine:
Drug Development: : Potential therapeutic agent for treating diseases due to its bioactivity.
Diagnostics: : Employed in imaging studies to trace biological pathways.
Industry:
Agriculture: : Used in the development of agrochemicals for pest control.
Pharmaceuticals: : Applied in the formulation of various medicinal compounds.
Mécanisme D'action
The compound interacts with molecular targets through:
Enzyme Inhibition: : Binds to active sites, preventing substrate access.
Receptor Binding: : Modulates receptor activity by binding to specific sites.
Pathway Interference: : Alters cellular pathways, influencing biological responses.
Comparaison Avec Des Composés Similaires
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]thiazol-4(3H)-one: : Similar structure but with a thiazole ring.
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazol-4(3H)-one: : Contains a triazole ring instead of triazinone.
Uniqueness:
Specificity: : The combination of pyridazinone, piperidine, thieno, and triazinone units provides a unique binding affinity.
Bioactivity: : Exhibits distinct pharmacological properties due to its specific molecular interactions.
Stability: : The compound's stability under various conditions makes it suitable for diverse applications.
Propriétés
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c23-13-2-1-6-17-21(13)10-14(24)20-7-3-11(4-8-20)22-16(25)15-12(18-19-22)5-9-26-15/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUYCSKPRQBCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide](/img/structure/B2379314.png)


carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)



![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)


![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
